molecular formula C18H12Cl2N4O B2362726 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 477712-53-1

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B2362726
CAS RN: 477712-53-1
M. Wt: 371.22
InChI Key: RSSVYLJLUGUVDK-UHFFFAOYSA-N
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Description

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antifungal Activities : A study by Kulkarni et al. (2021) synthesized derivatives of 1,2,4-oxadiazole and screened them for in vitro antibacterial and antifungal activities, showing effectiveness against several bacterial and fungal strains (Kulkarni et al., 2021).

  • Synthesis and Characterization for Medicinal Potentials : Research by Chennapragada & Palagummi (2018) involved the synthesis of novel 1,3,4-oxadiazoles and their evaluation for antimicrobial and antioxidant activities, indicating their potential as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

  • Antitubercular Activities : Nayak et al. (2016) synthesized new derivatives featuring 1,3,4-oxadiazole rings and evaluated their in vitro antitubercular activities against Mycobacterium tuberculosis, identifying several compounds with promising activity (Nayak et al., 2016).

  • Fungicidal and Insecticidal Activities : Chen, Li, and Han (2000) synthesized derivatives as potential fungicides, particularly effective against rice sheath blight. Another study by Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, showing good insecticidal activities against diamondback moth (Chen et al., 2000); (Qi et al., 2014).

  • Crystal and Molecular Structure Studies : Studies like those by Prabhudeva et al. (2017) have focused on the synthesis and structural characterization of such compounds, contributing to our understanding of their molecular geometry and potential interactions (Prabhudeva et al., 2017).

  • Anticancer Potential : Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, evaluating them as anticancer agents with promising results (Gomha et al., 2014).

  • Computational and Pharmacological Evaluation : Faheem (2018) focused on the computational and pharmacological evaluation of novel derivatives of 1,3,4-oxadiazole and pyrazole for assessing toxicity, tumour inhibition, and anti-inflammatory actions (Faheem, 2018).

properties

IUPAC Name

5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-6-3-2-4-7-11)18-21-17(23-25-18)12-8-5-9-13(19)10-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSVYLJLUGUVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

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